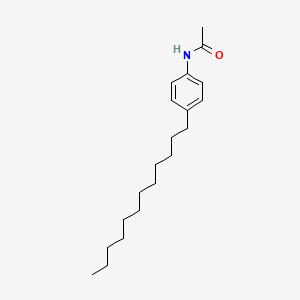

N-(4-dodecylphenyl)acetamide

Description

N-(4-Dodecylphenyl)acetamide is an acetamide derivative featuring a phenyl group substituted with a dodecyl chain (C12 alkyl) at the para position and an acetyl group attached to the nitrogen. These compounds are widely studied for their diverse biological activities, including analgesic, antimicrobial, anticancer, and anti-inflammatory properties, which are influenced by substituent groups on the phenyl ring .

Properties

CAS No. |

3663-30-7 |

|---|---|

Molecular Formula |

C20H33NO |

Molecular Weight |

303.5 g/mol |

IUPAC Name |

N-(4-dodecylphenyl)acetamide |

InChI |

InChI=1S/C20H33NO/c1-3-4-5-6-7-8-9-10-11-12-13-19-14-16-20(17-15-19)21-18(2)22/h14-17H,3-13H2,1-2H3,(H,21,22) |

InChI Key |

UJFNBKYAAHOUMD-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCC1=CC=C(C=C1)NC(=O)C |

Origin of Product |

United States |

Comparison with Similar Compounds

The biological and physicochemical properties of N-phenylacetamides are highly dependent on the nature and position of substituents. Below is a detailed comparison based on substituent type, pharmacological activity, and structural features:

Hydrophobic Alkyl/Aryl Groups

- N-(3-Isopropylphenyl)acetamide (Compound 48, ) : The isopropyl group contributes to moderate hydrophobicity, showing activity against gram-positive bacteria (e.g., Staphylococcus aureus) .

- Safety data indicate it requires careful handling .

Electron-Withdrawing Groups

- Such groups are often associated with antimicrobial or anticancer activity .

- N-(3,5-Dichlorophenyl)-2,2,2-trichloro-acetamide () : Chlorine atoms at meta positions significantly alter crystal packing and lattice parameters, suggesting steric and electronic effects on solid-state behavior .

Sulfonamide and Quinazoline Derivatives

- N-(4-Methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)acetamide (Compound 38, ) : Exhibits potent anticancer activity against HCT-116, MCF-7, and PC-3 cell lines, likely due to quinazoline’s DNA-intercalating properties .

Pharmacological Activity Comparison

Structural and Physicochemical Properties

- Crystal Structure: Meta-substituted trichloro-acetamides () exhibit varied crystal systems (monoclinic vs. orthorhombic) depending on substituents. The dodecyl chain in this compound may induce flexible packing, contrasting with rigid structures of halogenated analogs .

- Solubility : Long alkyl chains (e.g., dodecyl) reduce aqueous solubility but enhance lipid bilayer penetration, whereas polar groups (e.g., sulfonamide in Compound 38) improve water solubility .

- Synthetic Routes : Most acetamides are synthesized via nucleophilic acyl substitution or condensation (e.g., Claisen-Schmidt in chalcone derivatives, ). The dodecyl analog could be prepared similarly, substituting dodecylaniline with acetyl chloride .

Contradictions and Gaps in Data

- Anticancer vs. Antimicrobial Activity : Quinazoline-sulfonyl derivatives () show cell-line-specific efficacy, while benzo[d]thiazole derivatives () target microbes, highlighting substituent-dependent selectivity.

- Lack of Direct Data : The dodecyl derivative’s biological profile remains uncharacterized in the provided evidence, necessitating extrapolation from smaller alkyl or aryl analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.